molecular formula C13H13NO2 B3023555 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione CAS No. 7736-25-6

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione

Cat. No.: B3023555
CAS No.: 7736-25-6
M. Wt: 215.25 g/mol
InChI Key: BYKYMPVVZNUAEX-UHFFFAOYSA-N
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Description

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is an organic compound characterized by an isoindoline nucleus with a pent-4-en-1-yl substituent at the second position.

Mechanism of Action

Target of Action

The primary target of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .

Mode of Action

This compound exerts a competitive inhibition on AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This leads to prolonged nerve transmission.

Biochemical Pathways

The action of this compound affects the cholinergic and dopaminergic pathways. By inhibiting AChE, it increases the levels of acetylcholine, a key neurotransmitter in the cholinergic pathway . This can have various downstream effects, including enhanced nerve transmission. Its interaction with the dopamine receptor D3 suggests that it may also influence the dopaminergic pathway .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.52 cm/s .

Result of Action

The result of the action of this compound is an increase in the levels of acetylcholine due to the inhibition of AChE . This can lead to enhanced nerve transmission. Its interaction with the dopamine receptor D3 may also have effects on mood and behavior, suggesting potential applications as antipsychotic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides, colorants, dyes, and polymer additives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pent-4-en-1-yl group allows for unique interactions and reactions compared to other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-pent-4-enylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYMPVVZNUAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320900
Record name 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7736-25-6
Record name NSC366112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5-bromo-pentene (6.0 g, 0.040 mol) in DMF (30 mL) was added K2CO3 (4.7 g, 0.034 mol) and potassium phthalimide (6.21 g, 0.033 mmol) and the reaction mixture was heated at 100° C. for 1 hr. The reaction mixture was cooled to room temperature, and water (50 mL) was added. The aqueous layer was then extracted with ethyl acetate (2×50 mL), and the combined organic layers were washed with 5% aq. NaHCO3 (2×20 mL), brine (30 mL) and dried over Na2SO4. Filtration and solvent evaporation gave an oil, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate 0-35%) to yield the desired 2-(pent-4-enyl)-isoindoline-1,3-dione as a solid (6.36 g, 0.029 mmol, 72.5% yield): MS m/e [M+H]+ calcd 216.1, found 216.1; NMR (250 MHz, DMSO-d6) δ 7.79-7.95 (m, 4 H), 5.70-5.91 (m, 1 H), 4.90-5.11 (m, 2 H), 3.58 (t, 2 H), 1.98-2.10 (m, 2 H), 1.59-1.78 (m, 2 H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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